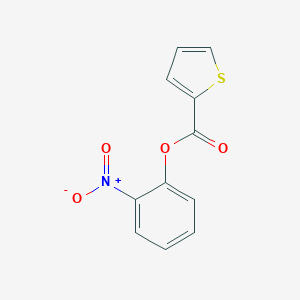
2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is commonly used in agriculture to control grass weeds in cereal crops. It belongs to the chemical class of aryloxyphenoxypropionates and has a molecular weight of 361.2 g/mol.
Mécanisme D'action
Diclofop-methyl acts by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. This leads to a depletion of fatty acids in the plant, which in turn disrupts the formation of cell membranes and other cellular structures. The end result is the death of the plant.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have a number of biochemical and physiological effects on plants. These include a reduction in chlorophyll content, inhibition of photosynthesis, and disruption of cell membrane integrity. In addition, 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl has been shown to induce oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofop-methyl is a useful tool for studying the physiology and biochemistry of plants, particularly the biosynthesis of fatty acids and chlorophyll. It is relatively easy to use and has a well-defined mode of action. However, its use is limited by its toxicity to non-target organisms, including mammals and birds. Therefore, it must be used with caution and appropriate safety measures.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl. One area of interest is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of interest is the study of the molecular mechanisms that underlie the herbicidal activity of 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl. This could lead to the development of new strategies for weed control that are more sustainable and environmentally friendly. Finally, there is a need for more research on the ecological effects of 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl, particularly its effects on soil microorganisms and other non-target organisms.
Méthodes De Synthèse
Diclofop-methyl can be synthesized by reacting 2,4-dichlorophenol with 3,4-dimethoxyaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl chloroformate to yield 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
Diclofop-methyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been shown to be effective against a wide range of grass weeds, including wild oats, barnyard grass, and green foxtail. In addition, 2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamidehyl has been used as a tool to study the physiology and biochemistry of plants, particularly the biosynthesis of fatty acids and chlorophyll.
Propriétés
Formule moléculaire |
C15H13Cl2NO3 |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-6-4-10(8-14(13)21-2)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
UCDJVHMPRYNNTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)



![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)


